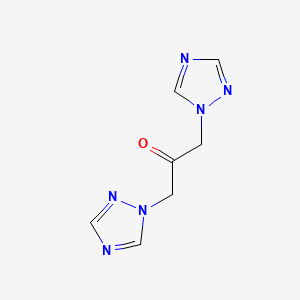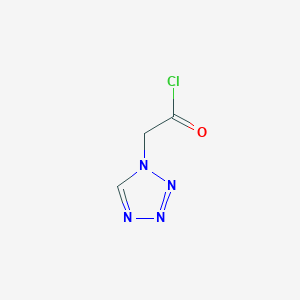![molecular formula C14H15Cl2N3O5S B601388 [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 115897-54-6](/img/structure/B601388.png)
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, is a chemical with the molecular formula C14H15Cl2N3O5S and a molecular weight of 408.25 . It is used as an intermediate in the synthesis of certain pharmaceuticals .
Physical And Chemical Properties Analysis
This compound has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C. It has a predicted density of 1.59±0.1 g/cm3. It’s slightly soluble in chloroform, ethyl acetate, and methanol. It’s a solid at room temperature and is white to off-white in color .Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in the context of pollution and toxicity. They are known for their moderate to high toxicity to aquatic and mammalian life. The environmental fate of chlorophenols is influenced by microbial degradation, which can vary widely depending on environmental conditions. Chlorophenols have been identified as precursors to dioxins in thermal processes, including waste incineration, highlighting their significance in environmental pollution and the need for efficient degradation technologies (Krijgsheld & Gen, 1986); (Peng et al., 2016).
Methanesulfonate in Chemical Synthesis
Methanesulfonate esters are key intermediates in organic synthesis, offering pathways for the synthesis of various biologically active molecules. A practical synthesis example is the production of 5,5′-methylene-bis(benzotriazole), which highlights the utility of methanesulfonate in synthesizing compounds with potential applications in metal passivation and light-sensitive materials. This underscores the role of methanesulfonate derivatives in developing green chemistry approaches and novel synthetic routes (Gu et al., 2009).
Triazole Derivatives and Biological Applications
Triazole derivatives are notable for their broad range of biological activities, making them crucial for developing new drugs. The versatility of the triazole ring, allowing for several structural variations, has led to the exploration of triazoles in various therapeutic areas. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in triazole derivatives is driven by the success of triazole-containing drugs in the market and the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMASXGTWQEFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

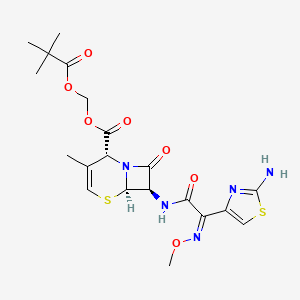
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)

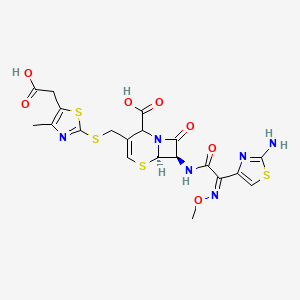
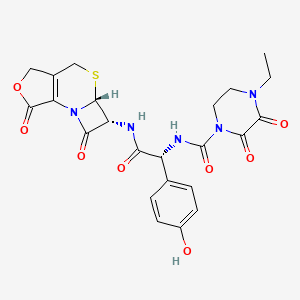
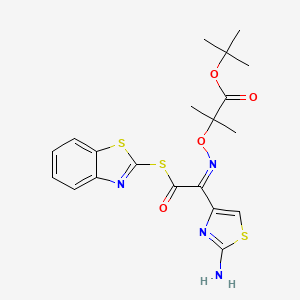

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
